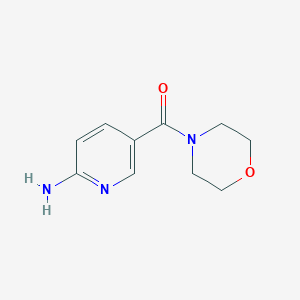

5-(Morpholine-4-carbonyl)pyridin-2-amine

Overview

Description

5-(Morpholine-4-carbonyl)pyridin-2-amine is a chemical compound with significant potential in various scientific and industrial applications. This compound features a pyridine ring substituted with a morpholine-4-carbonyl group at the 5-position and an amine group at the 2-position. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with pyridin-2-amine and morpholine-4-carbonyl chloride.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or acetonitrile, and the reaction is often conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the amine group to other functional groups.

Substitution: Substitution reactions at the pyridine ring or the morpholine ring are possible, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Hydroxylated or carboxylated derivatives.

Reduction Products: Amine derivatives or other reduced forms.

Substitution Products: Heterocyclic compounds with different substituents on the pyridine or morpholine rings.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyridin-2-amines, including 5-(Morpholine-4-carbonyl)pyridin-2-amine, have potential as anticancer agents. The compound has been studied for its inhibitory effects on key signaling pathways involved in tumor growth, particularly the phosphoinositide 3-kinase (PI3K) pathway. Inhibitors targeting this pathway have shown promise in preclinical models for various cancers.

Case Study:

In a study examining the structure-activity relationships (SAR) of pyridine derivatives, compounds with similar structures demonstrated significant inhibition of cancer cell proliferation in vitro. Specifically, a related compound showed an IC50 value of approximately 0.5 µM against HCT-116 and MCF-7 cell lines, indicating potent anticancer activity .

Neurological Disorders

The compound has also been explored for its potential in treating neurological disorders. Research indicates that it may act on serotonin receptors (5-HT2A) and dopamine receptors (D2, D3), making it a candidate for developing medications for conditions such as schizophrenia and depression.

Table 1: Summary of Biological Activities

| Activity Type | Target Receptor | IC50/EC50 Value | Reference |

|---|---|---|---|

| Anticancer Activity | PI3K | ~0.5 µM | |

| Neurological Disorders | 5-HT2A | TBD |

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes relevant to disease pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in treating Alzheimer's disease.

Case Study:

Inhibitory studies revealed that modifications to the morpholine moiety significantly affected potency against AChE, with certain analogs achieving IC50 values as low as 0.86 µM .

Synthetic Applications

The synthesis of this compound can be achieved through various methodologies, including multi-step organic synthesis techniques that involve coupling reactions between morpholine derivatives and pyridine carboxylic acids.

Table 2: Synthesis Methods Overview

| Methodology | Description | Yield (%) |

|---|---|---|

| Multi-step synthesis | Involves coupling morpholine with pyridine | ~80 |

| One-pot synthesis | Direct reaction yielding solid salts | ~70 |

Future Directions and Research Opportunities

The ongoing exploration of this compound highlights its versatility as a lead compound in drug discovery. Future research may focus on:

- Optimization of Structure: Enhancing selectivity and potency through structural modifications.

- Clinical Trials: Progressing from preclinical studies to clinical applications for neurological and oncological therapies.

- Mechanistic Studies: Investigating the detailed mechanisms by which this compound interacts with target receptors and enzymes.

Mechanism of Action

The mechanism by which 5-(Morpholine-4-carbonyl)pyridin-2-amine exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or disease being targeted.

Comparison with Similar Compounds

4-(Morpholine-4-carbonyl)pyridin-2-amine: Similar structure but with a different position of the morpholine-4-carbonyl group.

3-(Morpholine-4-carbonyl)pyridin-2-amine: Another positional isomer with potential differences in reactivity and biological activity.

2-(Morpholine-4-carbonyl)pyridin-2-amine: Yet another positional isomer with distinct properties.

Uniqueness: 5-(Morpholine-4-carbonyl)pyridin-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its position on the pyridine ring and the presence of the morpholine-4-carbonyl group make it distinct from other similar compounds.

Biological Activity

5-(Morpholine-4-carbonyl)pyridin-2-amine, with the chemical formula C10H13N3O2 and CAS number 827587-90-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the presence of a morpholine group, which enhances its solubility and biological activity. The compound is classified as an amine derivative and has been studied for its interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may function as an inhibitor of certain protein kinases, which play a crucial role in cell signaling pathways involved in cancer progression and inflammation.

Biological Activities

Anticancer Activity : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that it can inhibit the growth of lung carcinoma (A549) and breast adenocarcinoma (MCF7) cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. It demonstrated effectiveness against several strains of bacteria, indicating potential applications in treating infections.

Case Studies

-

Cytotoxicity Evaluation :

A study assessed the cytotoxic effects of this compound on multiple cancer cell lines. The results showed significant inhibition of cell viability, particularly in MCF7 cells, with an IC50 value of approximately 15 µM.Cell Line IC50 (µM) A549 (Lung) 20 MCF7 (Breast) 15 HT29 (Colon) 25 -

Antibacterial Activity :

In another study, the compound was tested against common bacterial pathogens. It exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL against Gram-positive bacteria.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Streptococcus pneumoniae 32

Research Findings

Recent investigations have highlighted the following findings regarding the biological activity of this compound:

- Inhibition of Kinases : The compound has been identified as a potential inhibitor of Janus kinases (JAK), which are involved in cytokine signaling pathways. This inhibition may contribute to its anti-inflammatory properties.

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between the compound and various kinase targets, supporting its role as a selective inhibitor.

Q & A

Q. Basic: What synthetic routes are recommended for 5-(Morpholine-4-carbonyl)pyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via a two-step approach:

Nitro Intermediate Formation : React a nitro-substituted pyridine precursor (e.g., 6-nitro-3-pyridyl derivatives) with morpholine derivatives under nucleophilic aromatic substitution (SNAr) conditions. For example, analogs like 5-(4-methylpiperazin-1-yl)pyridin-2-amine were synthesized by coupling nitro-pyridines with piperazine derivatives at elevated temperatures (80–100°C) in polar aprotic solvents like DMF or DMSO .

Reduction of Nitro Group : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., Fe/HCl). Post-reduction purification often involves column chromatography or crystallization from ethanol/water mixtures.

Optimization Tips :

- Monitor reaction progress via TLC or LCMS to identify incomplete substitution or byproducts.

- Adjust stoichiometry (1.2–1.5 equivalents of morpholine derivatives) to drive reactions to completion .

Q. Basic: What spectroscopic techniques are effective for characterizing this compound, and what spectral features should researchers anticipate?

Methodological Answer :

- ¹H NMR (600 MHz, DMSO-d₆) : Key signals include:

- Pyridine protons: δ ~6.4–8.0 ppm (split into doublets or triplets due to coupling with adjacent protons).

- Morpholine protons: δ ~2.5–3.8 ppm (broad or split signals for CH₂ groups adjacent to carbonyl) .

- LCMS (ESI) : Look for [M+H]⁺ peaks. For example, analogs like 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine showed a molecular ion at m/z 221 .

- IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1650–1700 cm⁻¹.

Q. Advanced: How can researchers resolve discrepancies in NMR data for derivatives of this compound?

Methodological Answer :

- Solvent Effects : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) to avoid shifts from hydrogen bonding. For example, morpholine protons may appear upfield in DMSO-d₆ due to solvent polarity .

- Impurity Identification : Perform 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, residual starting material or byproducts (e.g., unreacted nitro precursors) can cause unexpected peaks.

- Variable Temperature NMR : Resolve broadening caused by dynamic processes (e.g., hindered rotation around the morpholine-carbonyl bond) .

Q. Advanced: What experimental strategies are recommended for evaluating the compound’s activity in PI3K/mTOR inhibition assays?

Methodological Answer :

- In Vitro Kinase Assays : Use recombinant PI3K/mTOR enzymes (e.g., p110α/p85α for PI3Kα) with ATP-competitive assays. Monitor inhibition via ADP-Glo™ or radiometric ³³P-ATP incorporation. Reference compounds like PQR309 (a morpholine-triazine inhibitor) showed IC₅₀ values <100 nM in similar setups .

- Cell-Based Proliferation Assays : Test in cancer cell lines (e.g., OVCAR-3) using MTT or CellTiter-Glo. Pre-treat cells with 0.1–10 µM compound for 48–72 hours. Include controls for mTOR-specific effects (e.g., rapamycin) .

- In Vivo Models : Administer orally (10–50 mg/kg/day) in xenograft models. Assess tumor volume and pharmacodynamic markers (e.g., phospho-Akt levels) .

Q. Basic: What safety protocols are essential when handling this compound?

Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Ventilation : Ensure adequate airflow to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., sand), collect in sealed containers, and dispose via hazardous waste protocols .

Q. Advanced: How can the blood-brain barrier (BBB) penetration and metabolic stability of this compound be assessed preclinically?

Methodological Answer :

- BBB Penetration :

- In Situ Perfusion : Measure brain uptake in rodents using LC-MS/MS quantification. Analogs like PQR530 achieved brain-to-plasma ratios >0.3 .

- P-gp Efflux Assays : Use MDCK-MDR1 cells to evaluate P-glycoprotein-mediated efflux (ratio >2 indicates poor penetration) .

- Metabolic Stability :

- Microsomal Incubations : Incubate with liver microsomes (human/rat) and quantify parent compound via LCMS. Half-life (t₁/₂) >60 minutes suggests favorable stability .

Q. Advanced: How to design a structure-activity relationship (SAR) study for morpholine-containing kinase inhibitors?

Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents on the pyridine ring (e.g., trifluoromethyl, methyl) and morpholine (e.g., methylmorpholine). Test against kinase panels to identify critical moieties .

- Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to predict binding modes in PI3Kα/mTOR active sites. Validate with mutagenesis (e.g., mTOR ATP-binding pocket mutants) .

- Data Analysis : Correlate IC₅₀ values with substituent electronic properties (Hammett constants) or steric parameters (Taft indices) .

Q. Basic: What purification methods are effective for isolating this compound?

Methodological Answer :

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (20–50%) or dichloromethane/methanol (5–10%) .

- Crystallization : Recrystallize from ethanol/water (3:1 v/v) or acetonitrile. Monitor purity via HPLC (≥95% by area) .

Properties

IUPAC Name |

(6-aminopyridin-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-9-2-1-8(7-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNCHJKHPPTIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731379 | |

| Record name | (6-Aminopyridin-3-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827587-90-6 | |

| Record name | (6-Aminopyridin-3-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-aminopyridin-3-yl)(morpholino)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.